5-Oxo-1-phenylpyrrolidine-3-carboxamide

Description

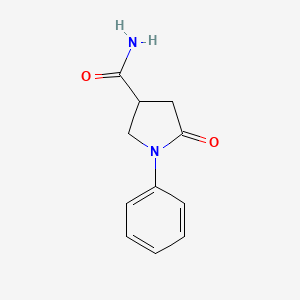

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBXQOVVLUGZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Oxo-1-phenylpyrrolidine-3-carboxamide and its Core Precursors

The construction of the 5-oxo-1-phenylpyrrolidine ring system, the central scaffold of the target compound, is predominantly achieved through cyclization reactions involving precursors derived from itaconic acid. Other strategies focus on alternative cyclization pathways and direct amidation techniques.

A primary and well-established method for synthesizing the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of an aniline derivative with itaconic acid. nih.govnih.govacs.org This reaction proceeds via an aza-Michael addition followed by a cyclizing condensation.

For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water. nih.gov Similarly, reacting 2-amino-4-methylphenol with itaconic acid yields 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This approach is advantageous as it allows for the direct incorporation of various substituents on the N-phenyl ring by selecting the appropriately substituted aniline as the starting material.

Table 1: Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acid from Itaconic Acid

| Starting Aniline | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-aminophenyl)acetamide | Reflux in water, 12 h | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 96% | nih.gov |

The resulting carboxylic acid is the direct precursor to the target carboxamide, which can be formed through various amidation methods discussed in subsequent sections.

Beyond the itaconic acid route, other methods have been developed for the synthesis of functionalized pyrrolidinones. One novel, metal-free, one-pot method involves the reaction of arylsulfonamides with cyclopropane diesters. acs.org This process proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield densely functionalized α-arylated pyrrolidinones. acs.org

Once the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid precursor is obtained, the final carboxamide can be synthesized. A common strategy is the activation of the carboxylic acid followed by reaction with an amine. For example, the carboxylic acid can be activated with bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine to form an intermediate pentafluorophenyl ester. nih.gov This activated ester is then treated with a primary or secondary amine to afford the desired carboxamide. nih.gov

Another approach involves converting the carboxylic acid to an acid hydrazide, which can then be reacted with other molecules. For instance, reaction of a 5-oxopyrrolidine-3-carbohydrazide (B1650037) with succinic anhydride (B1165640) in toluene results in the formation of a carboxamide derivative linked to a succinic acid moiety. rasayanjournal.co.in

Parallel Synthesis Approaches for Compound Libraries

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening. nih.gov Parallel synthesis techniques enable the rapid production of a multitude of derivatives from a common intermediate. uniroma1.it

A library of 24 distinct 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach. nih.gov This synthesis involved a five-step transformation of itaconic acid to create the core carboxylic acid intermediate. nih.gov This intermediate was then subjected to parallel amidation with a series of 12 different aliphatic amines, leading to a diverse set of final products in good yields and high purity. nih.gov

Microtiter plate-based synthesis is another efficient strategy for library generation. nih.gov Small-scale parallel syntheses can be performed in 96-well plates, with the resulting unpurified products used directly for in situ biological screening. nih.gov This method is fast, economically viable, and allows for significant diversity by varying the reactants in the final amide-forming step. nih.gov For example, a focused library was created by reacting a core pyrrolidine (B122466) carboxylic acid with a diverse set of amines in the presence of the peptide coupling reagent HBTU and the base DIEA in DMF. nih.gov

Table 2: Tools and Strategies for Parallel Synthesis

| Technique/Tool | Description | Application Example | Reference |

|---|---|---|---|

| Solution-Phase Parallel Synthesis | Synthesis of multiple compounds simultaneously in solution, often using common intermediates and diverse reagents. | Generation of a 24-member library of pyrimidine-5-carboxamides. nih.gov | nih.gov |

| Microtiter Plate Synthesis | Small-scale reactions carried out in parallel in the wells of a microtiter plate, suitable for rapid screening. | Synthesis of a focused library of InhA inhibitors for in situ screening. nih.gov | nih.gov |

| Carousel Reaction Station | A device that allows for multiple reactions to be heated, stirred, and refluxed in parallel under an inert atmosphere using a single hotplate. | General medicinal chemistry, reaction optimization, and library synthesis. youtube.com | youtube.com |

Derivatization Strategies and Functional Group Transformations

Further chemical diversity can be introduced by modifying the core this compound structure at two key positions: the pyrrolidine nitrogen (N1) and the carboxamide moiety at C3.

As previously noted, the most straightforward method for introducing diversity at the N1 position is by varying the aniline derivative used in the initial synthesis with itaconic acid. nih.govnih.gov This allows for the incorporation of a wide range of substituted phenyl rings onto the pyrrolidine core.

Post-synthesis modification of the N1-phenyl substituent is also a viable strategy. For example, a 1-(4-acetamidophenyl) group can be hydrolyzed to a 1-(4-aminophenyl) group. nih.gov This free amino group then serves as a handle for further functionalization, enabling the synthesis of a new series of derivatives. nih.gov

The carboxamide functional group at the C3 position offers numerous opportunities for derivatization. The precursor carboxylic acid is a versatile starting point for these transformations.

Direct Amidation: The most direct route to modifying the carboxamide is the reaction of the C3-carboxylic acid with a diverse range of primary and secondary amines. As demonstrated in parallel synthesis, using a panel of different amines allows for the creation of a large library of N-substituted carboxamides. nih.gov

Hydrazide as a Key Intermediate: A highly effective strategy involves the conversion of the C3-carboxylic acid into its corresponding hydrazide (N-(amino)carboxamide). This is typically achieved by first converting the acid to its methyl ester (e.g., with methanol and sulfuric acid) and then reacting the ester with hydrazine hydrate. nih.govnih.gov This carbohydrazide is a key intermediate that can be readily converted into a variety of other functional groups.

Table 3: Derivatizations from 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

| Reagent(s) | Reaction Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| Aromatic/Heterocyclic Aldehydes | Reflux in propan-2-ol | Hydrazone | nih.govnih.gov |

| Phenyl Isothiocyanate / Phenyl Isocyanate | Reflux in methanol | Thiosemicarbazide / Semicarbazide | nih.gov |

| Pentane-2,4-dione | Reflux in propan-2-ol with HCl | 3,5-Dimethyl-1H-pyrazol-1-yl | nih.gov |

These transformations highlight the utility of the carbohydrazide intermediate in accessing diverse heterocyclic systems appended to the C3 position of the pyrrolidinone core, significantly expanding the chemical space accessible from the parent compound. nih.gov

Introduction of Substituted Aromatic and Heterocyclic Rings

The introduction of various aromatic and heterocyclic moieties to the this compound core is a common strategy to modulate its biological activity. This has been achieved through various synthetic routes, leading to the formation of thiadiazole, benzothiazole, pyrimidine, and chalcone derivatives.

Thiadiazole:

The synthesis of 1,3,4-thiadiazole derivatives often begins with the conversion of a carboxylic acid to a carbohydrazide. For instance, 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide has been used as a precursor for the synthesis of various 1,3-disubstituted pyrrolidinone derivatives, including those bearing a thiadiazole ring researchgate.net. A general approach to forming the 1,3,4-thiadiazole ring involves the reaction of acid hydrazides with reagents like ammonium thiocyanate, followed by cyclization with a strong acid such as sulfuric acid chemmethod.com. Another method involves the reaction of thiosemicarbazide with aryl carboxylic acids in the presence of concentrated sulfuric acid researchgate.net. These methods can be adapted to synthesize thiadiazole derivatives of this compound.

Benzothiazole:

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides mdpi.com. For example, benzothiazole derivatives can be prepared by reacting 2-aminobenzenethiol with aromatic aldehydes in refluxing toluene mdpi.com. While direct synthesis from this compound is not extensively documented, the functional groups on the pyrrolidinone ring can be modified to participate in such condensation reactions. For instance, the carboxylic acid moiety could be converted to an aldehyde or acyl chloride to react with 2-aminobenzenethiol.

Pyrimidine:

Chalcone:

Chalcones, characterized by an α,β-unsaturated ketone system, are typically synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide wikipedia.org. While direct synthesis of a chalcone derivative from this compound is not well-documented, the core structure can be functionalized with an acetophenone moiety, which can then undergo a Claisen-Schmidt reaction with various aromatic aldehydes to produce the desired chalcone derivatives.

Table 1: Synthesis of Heterocyclic Derivatives

| Heterocycle | General Synthetic Approach | Starting Material (if specified) | Key Reagents |

|---|---|---|---|

| Thiadiazole | Reaction of acid hydrazide with ammonium thiocyanate followed by acid-catalyzed cyclization. | 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide researchgate.net | Ammonium thiocyanate, Sulfuric acid chemmethod.com |

| Benzothiazole | Condensation of 2-aminobenzenethiol with a carbonyl compound. | Functionalized 5-oxopyrrolidine derivative | 2-Aminobenzenethiol, Aldehyde/Carboxylic acid mdpi.com |

| Pyrimidine | Multi-step synthesis involving cyclization and subsequent amidation. | Itaconic acid | Amidines, Aliphatic amines |

| Chalcone | Claisen-Schmidt condensation of an acetophenone derivative with an aromatic aldehyde. | Acetophenone-functionalized pyrrolidinone | Aromatic aldehyde, Sodium hydroxide wikipedia.org |

Mannich Reaction Products

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for introducing an aminomethyl group. In the context of the pyrrolidine-2,5-dione scaffold, which is structurally similar to 5-oxopyrrolidinone, N-Mannich bases have been synthesized. The synthesis involves the reaction of 3-substituted pyrrolidine-2,5-diones with formaldehyde and a secondary amine, resulting in the corresponding N-aminomethylated products in good yields nih.gov. This methodology can be applied to this compound, where the nitrogen of the lactam ring can act as the nucleophile, reacting with formaldehyde and a secondary amine to yield N-Mannich bases.

Table 2: Synthesis of N-Mannich Bases from Pyrrolidine-2,5-diones

| Pyrrolidine-2,5-dione Precursor | Amine | Product |

|---|---|---|

| 3-Phenylpyrrolidine-2,5-dione | Various secondary amines | N-[(4-substituted-1-piperidyl)methyl]-3-phenylpyrrolidine-2,5-dione nih.gov |

| 3-(2-Chlorophenyl)pyrrolidine-2,5-dione | Various secondary amines | N-[(4-substituted-1-piperidyl)methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione nih.gov |

| 3-(3-Chlorophenyl)pyrrolidine-2,5-dione | Various secondary amines | N-[(4-substituted-1-piperidyl)methyl]-3-(3-chlorophenyl)pyrrolidine-2,5-dione nih.gov |

| 3-(4-Chlorophenyl)pyrrolidine-2,5-dione | Various secondary amines | N-[(4-substituted-1-piperidyl)methyl]-3-(4-chlorophenyl)pyrrolidine-2,5-dione nih.gov |

Claisen-Schmidt Reaction Products

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. This reaction is fundamental for the synthesis of chalcones and other α,β-unsaturated ketones wikipedia.orgnih.gov. While a direct Claisen-Schmidt condensation involving the this compound core has not been explicitly detailed in the reviewed literature, the reaction is broadly applicable to cyclic ketones nih.govresearchgate.net. By analogy, if the pyrrolidinone ring were to be functionalized with a suitable ketone or aldehyde, it could participate in a Claisen-Schmidt reaction with an aromatic aldehyde or ketone, respectively, to yield α,β-unsaturated carbonyl derivatives.

Directed C(sp³)–H Functionalization

Direct functionalization of C(sp³)–H bonds is a powerful strategy for the late-stage modification of complex molecules. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. By installing an aminoquinoline directing group at the C(3) position of a pyrrolidine ring, selective palladium-catalyzed C–H arylation at the C(4) position can be achieved with excellent regio- and stereoselectivity researchgate.net. This method allows for the synthesis of cis-3,4-disubstituted pyrrolidines researchgate.net. The directing group can be subsequently removed under mild conditions to reveal various functional groups such as amides, acids, esters, and alcohols researchgate.net. This approach could be adapted to the this compound system by modifying the carboxamide to incorporate a suitable directing group, enabling the introduction of aryl groups at the C(4) position of the pyrrolidinone ring.

Table 3: Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines

| Substrate | Directing Group | Position of Arylation | Catalyst System |

|---|---|---|---|

| N-Boc-pyrrolidine-3-carboxamide derivative | Aminoquinoline researchgate.net | C(4) researchgate.net | Pd(OAc)₂ / K₂CO₃ researchgate.net |

| N-Boc-piperidine-3-carboxamide derivative | Aminoquinoline researchgate.net | C(4) researchgate.net | Pd(OAc)₂ / K₂CO₃ researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 5 Oxo 1 Phenylpyrrolidine 3 Carboxamide Derivatives

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of 5-Oxo-1-phenylpyrrolidine-3-carboxamide derivatives, the IR spectrum provides clear evidence for the key structural components. The most prominent absorption bands are associated with the stretching vibrations of the amide and lactam carbonyl groups, the N-H bonds of the primary amide, and the various C-H and C-N bonds.

Research on related 5-oxopyrrolidine structures reveals characteristic absorption peaks. nih.gov The presence of multiple carbonyl groups (the lactam in the pyrrolidinone ring and the primary carboxamide) results in strong absorption bands in the region of 1640-1730 cm⁻¹. nih.gov Specifically, studies on analogous compounds show distinct peaks for the different C=O groups, for instance at 1727 cm⁻¹, 1677 cm⁻¹, and 1644 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amide typically appear as a broad band in the 3450-3200 cm⁻¹ range. The C-N stretching vibration is generally observed around 1170 cm⁻¹. nih.gov

Table 1: Typical FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3450 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Lactam C=O | Stretch | ~1680 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| Amide N-H | Bend (Amide II) | ~1640 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | ~1170 |

These values are crucial for confirming the successful synthesis of the target molecule by verifying the presence of all expected functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

¹H NMR: In the proton NMR spectrum of this compound, the signals can be assigned to the aromatic protons on the N-phenyl group, the protons of the pyrrolidinone ring, and the protons of the amide group. The aromatic protons typically appear as a multiplet in the downfield region of 7.0-8.0 ppm. The protons on the pyrrolidinone ring (CH and CH₂) exhibit complex splitting patterns, often appearing as multiplets between 2.5 and 4.5 ppm. For example, in similar structures, the CH₂CO protons resonate around 2.6-2.8 ppm, while the NCH₂ protons are found further downfield around 3.9-4.1 ppm. nih.gov The methine proton (CH) on the pyrrolidine (B122466) ring is typically observed between 3.2 and 3.4 ppm. nih.gov The two protons of the -CONH₂ group may appear as two separate broad singlets, due to hindered rotation around the C-N bond.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the lactam and amide groups are the most deshielded, appearing in the 168-175 ppm region. nih.gov The carbons of the phenyl ring typically resonate between 119 and 140 ppm. nih.gov The aliphatic carbons of the pyrrolidinone ring are found in the upfield region, with the CH₂CO carbon around 35 ppm, the CH carbon also near 35 ppm, and the NCH₂ carbon at approximately 50 ppm. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Oxopyrrolidine Derivatives in DMSO-d₆

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O (Lactam & Amide) | - | 168 - 175 |

| C-Ar (Phenyl) | 7.0 - 8.0 (m) | 119 - 140 |

| N-CH₂ | 3.9 - 4.1 (m) | ~50 |

| CH₂-CO | 2.6 - 2.8 (m) | ~35 |

| CH-CON | 3.2 - 3.4 (m) | ~35 |

| CONH₂ | Variable (broad s) | - |

Detailed 2D NMR experiments, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry and High-Resolution Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

For this compound (molecular formula C₁₁H₁₂N₂O₂), the expected monoisotopic mass is 204.0899 Da. In HRMS analysis, the measured mass would be very close to this value, confirming the elemental composition. Common adducts observed in electrospray ionization (ESI) mode include the protonated molecule [M+H]⁺ (m/z 205.0972), the sodium adduct [M+Na]⁺ (m/z 227.0791), and the deprotonated molecule [M-H]⁻ (m/z 203.0826). uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for studying complex mixtures. researchgate.netrdd.edu.iq LC-MS/MS methods can be developed for quantitative analysis, where specific fragmentation transitions (Multiple Reaction Monitoring, MRM) are monitored to enhance sensitivity and selectivity. nih.gov For instance, a typical fragmentation of the pyrrolidinone core might involve the loss of the carboxamide group or cleavage of the ring itself.

Table 3: Predicted m/z Values for Adducts of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (a closely related structure)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 206.08118 |

| [M+Na]⁺ | 228.06312 |

| [M-H]⁻ | 204.06662 |

| [M+K]⁺ | 244.03706 |

Data from PubChemLite for C₁₁H₁₁NO₃. uni.lu The carboxamide (C₁₁H₁₂N₂O₂) would show corresponding ions at different m/z values.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the N-phenyl group and the carbonyl groups.

The phenyl ring conjugated to the lactam nitrogen gives rise to characteristic π→π* transitions. These are typically strong absorptions. The carbonyl groups of the lactam and the amide also possess n→π* transitions, which are generally weaker and occur at longer wavelengths. masterorganicchemistry.com For unconjugated carboxylic acids and amides, the absorption maximum (λ_max) is often below 220 nm. libretexts.org However, the presence of the phenyl group shifts the absorption to higher wavelengths. Research on similar structures indicates that the λ_max values can be sensitive to substituents on the phenyl ring. nih.govnih.gov The absorption signals for related compounds are often assigned to intramolecular charge transfer bands. nih.gov

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check of purity and confirms the empirical and molecular formula.

For the compound this compound, the molecular formula is C₁₁H₁₂N₂O₂ and the molecular weight is 204.23 g/mol .

**Table 4: Calculated Elemental Composition of this compound (C₁₁H₁₂N₂O₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 64.70% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.72% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.67% |

| Total | | | | 204.229 | 100.00% |

An experimental result that closely matches these calculated percentages provides strong evidence for the compound's identity and high purity. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

For derivatives of this compound, X-ray diffraction studies can confirm the stereochemistry, the planarity of the amide groups, and the puckering of the five-membered pyrrolidinone ring. Studies on the closely related compound (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide revealed a monoclinic crystal system with the space group P2₁. nih.gov In this structure, the pyrrolidinone ring is twisted relative to the phenyl plane, with a significant dihedral angle between them. nih.govnih.gov

A key feature revealed by X-ray diffraction is the pattern of intermolecular interactions, such as hydrogen bonding. In the crystal structure of N-phenylpyrrolidone derivatives, molecules are often linked by N-H···O hydrogen bonds, forming layers or more complex three-dimensional networks. nih.gov These interactions between the amide N-H donor and a carbonyl oxygen acceptor are critical in dictating the solid-state packing of the molecules. nih.gov

Table 5: Illustrative Crystal Data for a Related Pyrrolidinone Derivative ((S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.919 |

| b (Å) | 9.995 |

| c (Å) | 10.382 |

| β (°) | 99.05 |

| Volume (ų) | 504.1 |

| Z | 2 |

Data from Feng et al. (2011). nih.gov

This structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure of molecules. Calculations for the analogue compound, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, have been performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31G(d,p) basis set, which provides reliable results for organic molecules. researchgate.netniscpr.res.in

Before calculating properties, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. Theoretical calculations of bond lengths and angles for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. niscpr.res.in This correlation validates the accuracy of the computational method. The five-membered pyrrolidone ring is predicted to adopt an envelope conformation. niscpr.res.in Similar accuracy and structural features are anticipated for the carboxamide derivative.

Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Parameter | Bond/Angle | Experimental (X-ray) niscpr.res.in | Theoretical (DFT/B3LYP) niscpr.res.in |

|---|---|---|---|

| Bond Length (Å) | C5-O1 (carbonyl) | 1.211 | 1.216 |

| Bond Length (Å) | C5-N1 | 1.369 | 1.381 |

| Bond Length (Å) | N1-C6 | 1.431 | 1.438 |

| Bond Angle (°) | O1-C5-N1 | 125.2 | 126.1 |

| Bond Angle (°) | C7-N1-C5 | 114.7 | 114.8 |

| Dihedral Angle (°) | C8-C7-N1-C5 | -23.7 | -24.1 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For the carboxylic acid analogue, the HOMO is primarily located on the phenyl ring, while the LUMO is distributed across the pyrrolidone and carboxylic acid groups. researchgate.netniscpr.res.in This indicates that an intramolecular charge transfer is possible from the phenyl ring to the rest of the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.59 |

| E(LUMO) | -1.78 |

| Energy Gap (ΔE) | 4.81 |

Table 3: Significant NBO Donor-Acceptor Interactions in 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) researchgate.net |

|---|---|---|

| LP(2) O1 (carbonyl) | π(C5-N1) | 36.14 |

| LP(2) O3 (hydroxyl) | π(C2-O2) | 25.86 |

| π(C9-C10) (phenyl) | π(C6-C11) | 20.35 |

| π(C6-C11) (phenyl) | π(C9-C10) | 17.93 |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, the MESP map shows the most negative potential (red/yellow) concentrated around the carbonyl and carboxylic oxygen atoms, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. niscpr.res.in The hydrogen atom of the carboxylic acid group appears as a region of positive potential (blue). For the target carboxamide, similar negative regions would be expected on the carbonyl oxygen and the amide oxygen, with positive potential near the amide (-NH₂) protons.

Spectroscopic Property Simulations

Computational methods can accurately predict various spectra, including NMR chemical shifts and vibrational frequencies (IR). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra. nih.govasrjetsjournal.org Theoretical calculations for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid show a strong linear correlation with experimental ¹H and ¹³C NMR data, confirming the reliability of the computational approach in predicting the electronic environment of the nuclei. niscpr.res.in

Table 4: Selected Experimental and Theoretical ¹H & ¹³C NMR Chemical Shifts (ppm) for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Atom | Experimental (ppm) niscpr.res.in | Theoretical (GIAO) (ppm) niscpr.res.in |

|---|---|---|

| C2 (carboxyl) | 173.2 | 176.9 |

| C5 (carbonyl) | 172.5 | 175.8 |

| C6 (phenyl) | 138.5 | 142.1 |

| H8 | 4.10 | 4.13 |

| H7 | 3.95 | 3.98 |

Non-Linear Optical (NLO) Properties Calculations

Molecules with large differences in ground- and excited-state dipole moments can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. nih.gov Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a primary measure of second-order NLO activity. DFT calculations on 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid indicate that the compound possesses a notable hyperpolarizability value, suggesting it could be a promising NLO material. researchgate.netniscpr.res.in The presence of donor (phenyl ring) and acceptor (pyrrolidone-acid moiety) groups connected via a conjugated system facilitates the intramolecular charge transfer necessary for NLO response.

Table 5: Calculated Non-Linear Optical Properties of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Property | Calculated Value researchgate.netniscpr.res.in | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.58 | Debye |

| Mean Polarizability (α) | -1.60 x 10-23 | esu |

| First Hyperpolarizability (β) | -1.55 x 10-30 | esu |

Molecular Docking Studies and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding ligand-receptor interactions and guiding the design of more potent and selective inhibitors.

Derivatives of the 5-oxopyrrolidine scaffold have been the subject of multiple molecular docking studies to elucidate their mechanism of action against various enzymes. For instance, in studies investigating inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, molecular docking was used to analyze how these compounds fit into the enzyme's catalytic cleft. rsc.org Docking simulations revealed that specific derivatives, such as those with a 4-bromophenyl moiety, could form favorable interactions with the hydrophobic S2' subsite of BACE-1, specifically engaging with the amino acid residue Tyr198. rsc.org

In another line of research, hydrazone derivatives of 5-oxopyrrolidine-3-carbohydrazide (B1650037) were evaluated as potential anticancer agents. nih.gov Molecular docking studies were conducted against several protein kinases known to be involved in cancer progression, including the non-receptor tyrosine kinases ACK-1 and SCR, and the serine/threonine-protein kinases BRAF and MEK. nih.gov The results showed high binding affinities for these targets. Notably, the 2-hydroxynaphthalenylmethylene derivative exhibited particularly strong predicted binding energies, suggesting it may function as a multi-kinase inhibitor. nih.gov The docking poses revealed key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These computational predictions are crucial for the rational design of new compounds with improved affinity and selectivity. nih.gov

Table 1: Predicted Binding Affinities of a 5-Oxopyrrolidine Derivative against Protein Kinase Targets

| Compound | Target Protein Kinase | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-hydroxynaphthalenylmethylene derivative 12 | SCR | -11.174 |

| 2-hydroxynaphthalenylmethylene derivative 12 | BRAF | -11.471 |

Data sourced from a molecular docking study on 5-oxopyrrolidine-3-carbohydrazide derivatives. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of binding poses and provide a deeper understanding of the interaction dynamics.

For scaffolds related to 5-oxo-1-phenylpyrrolidine-3-carboxamide, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, MD simulations have been employed to validate docking results and explore binding modes in greater detail. nih.govpreprints.orgresearchgate.net In studies targeting Histone Lysine Specific Demethylase 1 (LSD1), MD simulations were performed on the most promising compounds identified through docking. nih.govpreprints.org These simulations helped to confirm the stability of the predicted binding poses within the active site of the enzyme over the simulation period. mdpi.com The analysis of the MD trajectories can reveal crucial information, such as the persistence of key hydrogen bonds and the role of specific amino acid residues, like Asn535 in LSD1, in stabilizing the inhibitor. nih.govpreprints.orgresearchgate.net Such simulations are invaluable for refining lead compounds and ensuring that the interactions predicted by static docking are maintained in a more realistic, dynamic environment.

Chemoinformatics and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Chemoinformatics involves the use of computational methods to analyze chemical data. A critical application in drug discovery is the assessment of "drug-likeness," which predicts whether a compound possesses properties consistent with orally administered drugs. Lipinski's Rule of Five is a widely used guideline for this purpose. numberanalytics.comdrugbank.com It states that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight (MW) of less than 500 Daltons. numberanalytics.com

A logP (a measure of lipophilicity) value no greater than 5. numberanalytics.com

No more than 5 hydrogen bond donors (HBD). numberanalytics.com

No more than 10 hydrogen bond acceptors (HBA). numberanalytics.com

Derivatives of this compound have been subjected to this analysis. For example, a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was evaluated, and their calculated physicochemical properties were found to be compliant with Lipinski's Rule of Five, indicating promising drug-like characteristics. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are often carried out using tools like Molinspiration and OSIRIS Property Explorer to predict the pharmacokinetic behavior of synthesized compounds. nih.govresearchgate.net These predictions help to screen out candidates with potential liabilities early in the drug discovery process. researchgate.net

Table 2: Calculated Physicochemical Properties for a Derivative of this compound

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 205.21 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| XlogP (Predicted Lipophilicity) | 0.5 | ≤ 5 | Yes |

Data for the parent compound 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. scbt.comuni.lu

In Silico Biological Target Prediction

In silico target prediction methods use computational algorithms to identify potential biological targets for a given small molecule. These approaches are valuable for discovering new therapeutic applications for existing compounds and for understanding the potential mechanisms of action of novel molecules.

For the 5-oxopyrrolidine scaffold, computational studies have predicted several potential biological targets. As mentioned, derivatives have been identified as potential inhibitors of BACE-1, which is relevant for Alzheimer's disease. rsc.orgresearchgate.net Other studies have pointed towards activity against a range of protein kinases, including ACK-1, SCR, BRAF, and MEK, suggesting applications in oncology. nih.gov Furthermore, some analogs have been investigated as potential antibacterial agents, with predicted activity against microbes such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov There is also evidence from in silico analyses suggesting that certain derivatives could inhibit Mycobacterium tuberculosis Endonuclease VIII 2. researchgate.net These predictions open up diverse avenues for further experimental validation and development of this versatile chemical scaffold for various diseases. africanjournalofbiomedicalresearch.com

Structure Activity Relationship Sar Studies and Scaffold Design

Elucidation of Key Pharmacophoric Features within the 5-Oxo-1-phenylpyrrolidine-3-carboxamide Scaffold

The biological activity of compounds based on the this compound scaffold is dictated by a combination of essential structural motifs, or pharmacophoric features, that govern molecular recognition and interaction with biological targets. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic surfaces.

The core scaffold presents several key interaction points:

The Lactam Oxygen (5-oxo group): This carbonyl oxygen acts as a crucial hydrogen bond acceptor, anchoring the molecule within the binding site of a target protein.

The Carboxamide Group (-CONH₂): This functional group at the 3-position is a critical pharmacophore, providing both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for multiple, specific interactions that can significantly contribute to binding affinity.

The N-Phenyl Ring: This aromatic ring provides a significant hydrophobic region that can engage in van der Waals forces, π-π stacking, or hydrophobic interactions with nonpolar pockets in a receptor. The orientation and substitution of this ring are pivotal for modulating potency and selectivity. nih.gov

The strategic placement of these features creates a molecular template that can be adapted to inhibit various enzymes or block receptors. For instance, in the context of inhibiting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the pyrrolidine (B122466) carboxamide core acts as a central scaffold from which substituents can be oriented to occupy specific binding pockets. nih.gov Similarly, derivatives have been designed as inhibitors for targets such as Factor Xa and carbonic anhydrase by leveraging these fundamental pharmacophoric features. nih.govtandfonline.com

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic modification of the this compound scaffold has been a cornerstone of efforts to optimize biological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor changes to the substituents on the core structure can lead to dramatic shifts in potency and target selectivity.

Substitutions on the N-Phenyl Ring:

The N-phenyl ring is a primary site for modification. Studies on pyrrolidine carboxamide inhibitors of InhA have revealed clear SAR trends. nih.gov An unsubstituted phenyl ring serves as a baseline for potency. Introducing substituents can either enhance or diminish activity depending on their electronic properties and steric bulk.

Halogen Substituents: The introduction of halogens (e.g., Cl, Br) at the meta-positions (3- and 5-positions) of the phenyl ring often leads to a significant increase in inhibitory potency. nih.gov For example, a 3,5-dichloro substitution can improve potency over 160-fold compared to the unsubstituted analog. nih.gov This enhancement is likely due to favorable interactions within a hydrophobic binding pocket.

Para-Position Substituents: In contrast, placing substituents at the para-position (4-position) of the phenyl ring generally results in a loss of activity. This suggests that this position may create a steric clash with amino acid residues at the bottom of the target's binding pocket. nih.gov

Nitro Group: For antimicrobial applications, the presence of a nitro group on aromatic rings attached to the pyrrolidine core has been shown to be important for activity. researchgate.net

The following table summarizes the impact of various substituents on the N-phenyl ring on the inhibitory activity against InhA. nih.gov

| Compound ID | Substitution on Phenyl Ring (Ring A) | IC₅₀ (µM) |

|---|---|---|

| s1 | Unsubstituted | ~10 |

| s4 | 3-Bromo | 0.29 |

| d11 | 3,5-Dichloro | 0.06 |

| - | 4-Chloro | >100 |

| - | 4-Ethoxy | >100 |

Modifications of the Carboxamide Moiety:

The carboxamide group at the 3-position can also be modified. Converting the parent carboxylic acid to various hydrazones has been shown to significantly improve anticancer activity in a structure-dependent manner. nih.gov For instance, incorporating 4-chlorophenyl and 4-bromophenyl hydrazones enhanced anticancer activity against A549 lung cancer cells. nih.gov This highlights that extending the molecule from the 3-position can access additional binding interactions.

Rational Design Principles for Novel Pyrrolidine-Based Analogues

The development of new therapeutic agents based on the pyrrolidine scaffold is increasingly guided by rational design principles. These strategies leverage structural biology insights, computational modeling, and established synthetic methodologies to create novel analogues with improved properties.

One of the most powerful synthetic methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. tandfonline.comnih.gov This method allows for the highly controlled synthesis of polysubstituted pyrrolidines, enabling the precise placement of desired functional groups to optimize target engagement. nih.gov

Another key design principle is the creation of hybrid molecules . This involves incorporating other known pharmacophores onto the pyrrolidine scaffold to achieve dual-target inhibition or to enhance a specific biological activity. tandfonline.comfrontiersin.org For example, pyrrolidine-based hybrids bearing indole, thiourea, or azole moieties have been designed and synthesized. tandfonline.comnih.gov This approach led to the development of a compound that was a potent dual inhibitor of human carbonic anhydrase II (hCAII) and acetylcholinesterase (AChE). tandfonline.com

Structure-based drug design (SBDD) is also employed, where the X-ray crystal structure of a target protein is used to guide the design of inhibitors. By visualizing how a lead compound like a pyrrolidine carboxamide fits into the active site, medicinal chemists can rationally add or modify functional groups to exploit specific interactions, such as hydrogen bonds or hydrophobic pockets, thereby improving binding affinity and selectivity. nih.gov

Conformational Analysis in Relation to Biological Activity

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well the pharmacophoric features align with their counterparts on a biological target. The this compound scaffold, despite its relatively rigid core, possesses significant conformational flexibility that influences its function.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". unipa.it This flexibility allows the substituents on the ring to adopt different spatial orientations.

A key area of conformational flexibility lies in the rotation around the C-N amide bond of the 3-carboxamide group. This rotation is restricted and can lead to the existence of distinct cis and trans conformers. These conformers can have different energies and populations at equilibrium, and it is often the case that only one conformer is responsible for the observed biological activity. The presence and ratio of these conformers can be investigated using advanced analytical techniques such as dynamic and two-dimensional NMR spectroscopy, supported by density functional theory (DFT) calculations. mdpi.com While such studies have been detailed on related amide-bearing molecules, the principles are directly applicable to the 3-carboxamide scaffold. mdpi.com

Biological and Pharmacological Research Applications

Antimicrobial Research Applications

The rise of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic microorganisms. nih.govnih.gov Derivatives of the 5-oxopyrrolidine core have emerged as a promising area of investigation in this field. nih.govnih.gov

Derivatives of 5-Oxo-1-phenylpyrrolidine-3-carboxamide have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing analogs and evaluating their efficacy, particularly against drug-resistant strains.

In one study, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized. nih.gov Among these, a compound featuring a 5-nitrothiophene substituent (Compound 21 ) displayed selective and potent activity against multidrug-resistant Staphylococcus aureus (MRSA), including strains resistant to linezolid (B1675486) and tedizolid. nih.gov This highlights the potential of these derivatives to address challenging resistant infections. nih.gov

Another study investigated 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives. Several of these compounds (specifically 5d, 5e, 5f, and 5g ) showed moderate to good in vitro activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Further research into Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid yielded compounds with significant bactericidal activity. researchgate.net For instance, compound 5a showed a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against S. aureus and 0.5 µg/mL against MRSA. researchgate.net Compound 5g was even more potent, with MIC values of 0.5 µg/mL against S. aureus and 0.25 µg/mL against MRSA, indicating strong activity against both drug-sensitive and drug-resistant Gram-positive bacteria. researchgate.net A preliminary evaluation of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives also identified potential antibacterial candidates against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). lmaleidykla.lt

| Compound/Derivative | Bacterial Strain(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant Staphylococcus aureus (including linezolid/tedizolid-resistant strains) | Showed promising and selective antimicrobial activity. | nih.gov |

| Compounds 5d, 5e, 5f, 5g (5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | Demonstrated moderate to good activity against the tested microbes. | nih.gov |

| Compound 5a (Claisen product of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) | S. aureus, MRSA | Exhibited MIC values of 1 µg/mL against S. aureus and 0.5 µg/mL against MRSA. | researchgate.net |

| Compound 5g (Claisen product of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) | S. aureus, MRSA | Showed potent activity with MIC values of 0.5 µg/mL against S. aureus and 0.25 µg/mL against MRSA. | researchgate.net |

The investigation of 5-oxopyrrolidine derivatives extends to their potential as antifungal agents. Studies have shown that certain structural modifications to the pyrrolidine (B122466) core can lead to significant activity against various fungal pathogens.

Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid were evaluated for their activity against Candida albicans and Candida tropicalis. researchgate.net Some of these compounds exhibited a significant zone of inhibition, indicating notable antifungal effects. researchgate.net Similarly, hydrazone derivatives incorporating a 5-oxopyrrolidine structure demonstrated high efficacy against Candida tenuis and Aspergillus niger, with MIC values (0.9–1.9 µg/mL) that surpassed the standard antifungal drug, Nystatin. nih.gov

The broader class of azole compounds, which can be synthesized from pyrrolidine precursors, is a cornerstone of antifungal therapy. nih.govresearchgate.net Research on new azole compounds, such as 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, has shown promising effects against both C. albicans and C. tropicalis, completely eliminating fungal colonies at a concentration of 1000 ppm. nih.govresearchgate.net This suggests that the pyrrolidine scaffold can serve as a valuable starting point for the development of new antifungal agents to combat the rise in azole resistance. nih.gov

| Compound/Derivative | Fungal Strain(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Candida albicans, Candida tropicalis | Exhibited significant zones of inhibition against fungal growth. | researchgate.net |

| Hydrazones with a 5-oxopyrrolidine structure | Candida tenuis, Aspergillus niger | Showed high antifungal activity with MIC values of 0.9–1.9 µg/mL. | nih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Destroyed all fungal colonies at a concentration of 1000 ppm. | nih.govresearchgate.net |

The search for new treatments for mycobacterial infections, particularly those caused by Mycobacterium tuberculosis and other non-tuberculous mycobacteria, is a global health priority. nih.gov Pyrrolidine-based compounds have been explored in this context.

One study performed an antimicrobial activity screening against M. tuberculosis H37Rv. researchgate.net A compound under investigation exhibited antimycobacterial activity with a MIC value of 40 μg/mL. researchgate.net While the specific structure was not detailed as a this compound, it demonstrates the potential of the broader pyrrolidine class. Other related heterocyclic structures, such as pyrazolin-5-ones, have also been tested, with some derivatives showing MIC values as low as 0.05-0.1 µg/mL against M. tuberculosis, indicating that nitrogen-containing five-membered rings are a promising pharmacophore for antitubercular drug discovery. nih.gov

Anti-inflammatory Research Applications

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. nih.govmdpi.com Pyrrolidine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govresearchgate.net

In a study focused on new pyrrolidine derivatives, compounds were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov The research identified that compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting they could serve as lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov The anti-inflammatory activity of certain pyrrolizidine (B1209537) alkaloids, which contain the pyrrolidine ring system, has also been evaluated against lipopolysaccharide-induced nitric oxide production in macrophage cells, a common model for assessing inflammation. nih.gov

Antiviral Research Applications (e.g., HIV-1 CCR5 Antagonism, General Viral Replication Inhibition)

The pyrrolidine scaffold is a component of various compounds investigated for antiviral activity, including against Human Immunodeficiency Virus (HIV). nih.govnih.govmdpi.com

A significant area of research has been the development of C-C chemokine receptor type 5 (CCR5) antagonists. nih.govnih.gov CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. nih.gov High-throughput screening identified N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1 ) as a novel CCR5 antagonist with an IC₅₀ value of 1.9 μM. nih.gov Subsequent research focused on synthesizing a series of 5-oxopyrrolidine-3-carboxamides to improve this binding affinity. Key findings include:

Introduction of 3,4-dichloro substituents to the central phenyl ring (compound 10i , IC₅₀=0.057 μM; compound 11b , IC₅₀=0.050 μM) significantly improved CCR5 affinity. nih.gov

Replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group (compound 12e , IC₅₀=0.038 μM) also enhanced affinity. nih.gov

These compounds (10i , 11b , and 12e ) also effectively inhibited HIV-1 envelope-mediated membrane fusion with IC₅₀ values of 0.44, 0.19, and 0.49 μM, respectively, confirming their potential as anti-HIV-1 agents. nih.gov

Beyond HIV, other pyrrolidine derivatives have shown broader antiviral potential against viruses such as Rotavirus and Coxsackievirus. nih.gov

| Compound/Derivative | Viral Target/Assay | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Compound 1 | CCR5 Binding Affinity | 1.9 µM | nih.gov |

| Compound 10i (3,4-dichloro substitution) | CCR5 Binding Affinity | 0.057 µM | nih.gov |

| Compound 10i (3,4-dichloro substitution) | HIV-1 Membrane Fusion | 0.44 µM | nih.gov |

| Compound 11b (3,4-dichloro substitution) | CCR5 Binding Affinity | 0.050 µM | nih.gov |

| Compound 11b (3,4-dichloro substitution) | HIV-1 Membrane Fusion | 0.19 µM | nih.gov |

| Compound 12e (1-benzyl substitution) | CCR5 Binding Affinity | 0.038 µM | nih.gov |

| Compound 12e (1-benzyl substitution) | HIV-1 Membrane Fusion | 0.49 µM | nih.gov |

Anticancer and Antiproliferative Research Applications

The 5-oxopyrrolidine moiety has been incorporated into numerous hybrid chemical structures exhibiting anticancer activity. nih.gov The scaffold's versatility allows for the design of compounds targeting various cancer cell lines and mechanisms. nih.govnih.govmdpi.com

A study involving the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives found that compounds 18–22 exerted the most potent anticancer activity against the A549 human lung cancer cell line. nih.gov In another investigation, new spirooxindole analogues containing a pyrrolidine ring were synthesized and evaluated. mdpi.com One compound, 5g , exhibited broad activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with potency greater than the reference drug cisplatin (B142131) in the HepG2 and MCF-7 lines. mdpi.com

Further research on novel hydrazones bearing a 5-oxopyrrolidine moiety evaluated their anticancer activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov This work underscores the potential of these derivatives as scaffolds for developing new anticancer agents. nih.gov The 5-oxopyrrolidine structure is also a component of molecules investigated as protein kinase inhibitors, a major target in oncology. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Compounds 18–22 (1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives) | A549 (Lung Cancer) | Exerted the most potent anticancer activity among the series. | nih.gov |

| Compound 5g (Spirooxindole analogue) | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Showed broad activity; more potent than cisplatin against HepG2 and MCF-7. | mdpi.com |

| Hydrazones with 5-oxopyrrolidine moiety | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Evaluated for in vitro anticancer activity, showing the scaffold's potential. | nih.gov |

Antioxidant Research Applications

While the broader class of pyrrolidinone derivatives has been investigated for potential antioxidant properties, specific research detailing the antioxidant or free-radical scavenging activity of this compound is not extensively documented in the available scientific literature. Studies on related pyrrolidin-2-one structures have shown that certain derivatives possess significant antioxidant effects, suggesting a potential area for future investigation for this specific compound.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its parent structures on various enzymes have been a key focus of research, with potential implications for a range of therapeutic areas.

Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their capacity to inhibit endonuclease enzymes. Specifically, research has explored their potential as inhibitors of Mycobacterium tuberculosis Endonuclease VIII 2 (Nei2), a key enzyme in the DNA base excision repair pathway of the tuberculosis pathogen. While these studies have established the foundational structure as a scaffold for potential antitubercular agents, specific inhibitory data for this compound against endonucleases is not detailed in the currently available research. The focus has been on the broader class of derivatives originating from its carboxylic acid precursor. nih.gov

The inhibition of Beta-Secretase 1 (BACE-1), an enzyme pivotal in the generation of amyloid-β peptides associated with Alzheimer's disease, is a significant area of therapeutic research. nih.govfrontiersin.orguni.lunih.gov Derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have emerged as a promising scaffold for the development of BACE-1 inhibitors. rsc.orgrsc.orgresearchgate.net

Research has demonstrated that stereochemically dense 5-oxopyrrolidines, synthesized from succinic anhydride (B1165640) and imines, can effectively inhibit the BACE-1 enzyme. rsc.orgrsc.org These compounds, through specific structural modifications, have shown inhibitory activity at sub-micromolar concentrations. The key to their potency appears to be the introduction of an aryl appendage that interacts with the S2' subsite of BACE-1. rsc.org While direct inhibitory data for this compound is not explicitly provided, the research on its core structure highlights its potential as a foundational molecule for designing novel BACE-1 inhibitors.

A study focused on the directed C(sp3)–H activation of 5-oxo-pyrrolidine-3-carboxamide derivatives has led to the identification of new hit compounds for BACE-1 inhibition. Two molecules from this research, compounds 4g and 5b , which bear a 4-Br-phenyl moiety, demonstrated over 50% inhibition of BACE-1 at a concentration of 10 μM. rsc.org

Table 1: BACE-1 Inhibition by 5-Oxo-pyrrolidine Derivatives

| Compound | Structure | Inhibition at 10 µM |

|---|---|---|

| 4g | 5-oxo-pyrrolidine derivative with 4-Br-phenyl group | >50% |

| 5b | 5-oxo-pyrrolidine derivative with 4-Br-phenyl group | >50% |

This table is based on preliminary enzyme inhibition assays reported in the literature.

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in cell growth and survival, and its dysregulation is linked to cancer. nih.gov Consequently, PI3K inhibitors are of significant interest in oncology research. The this compound scaffold is being explored for its potential to inhibit PI3Kα, a specific isoform of PI3K.

While direct studies on this compound are limited, research on a closely related derivative has shown potent inhibitory activity. A compound, referred to as derivative IV in one study, was identified as a class I phosphoinositide 3-kinase PI3Kα inhibitor with an apparent inhibitor binding affinity (K i app) of 0.0003 µM. researchgate.net

Further research into pyrrolidine-based structures has yielded potent PI3Kα inhibitors. For instance, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual PI3Kα/HDAC6 inhibitors. One compound from this series, 21j , exhibited a half-maximal inhibitory concentration (IC50) of 2.9 nM against PI3Kα. nih.gov

Table 2: PI3Kα Inhibition by Pyrrolidine Derivatives

| Derivative | Description | Inhibitory Activity |

|---|---|---|

| IV | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivative | K i app = 0.0003 µM |

| 21j | (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative | IC50 = 2.9 nM |

This table presents data on derivatives containing the pyrrolidine core structure.

Heparanase is an enzyme that cleaves heparan sulfate (B86663) chains and is implicated in cancer metastasis and inflammation, making it a key therapeutic target. nih.govbohrium.comresearchgate.net A novel class of 5-oxo-1-arylpyrrolidine-3-carboxamide derivatives has been synthesized and evaluated for their heparanase inhibitory activity. nih.govbohrium.com

These studies involved coupling various substituted aromatic acid hydrazides and a triazole amine with the pyrrolidine carboxylic acid precursor. Many of the resulting carboxamide derivatives demonstrated moderate heparanase inhibitory activity. nih.govbohrium.com This line of research underscores the potential of the this compound scaffold in the development of new anticancer agents that target heparanase. Specific quantitative data for individual compounds from these studies are not provided here but confirm the general activity of this chemical class.

Plant Activator Research

In the field of agricultural science, there is a continuous search for new compounds that can activate a plant's innate defense mechanisms, a phenomenon known as induced systemic resistance. researchgate.net Research has identified the pyrrolidone scaffold as a promising new basis for the development of such plant activators. rsc.orgresearchgate.net

Studies originating from research into jasmonic acid analogues led to the prediction and synthesis of a series of 1-phenyl-5-pyrrolidone-3-carboxylic acid derivatives. The parent carboxylic acid of the title compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was evaluated for its efficacy as a plant activator. It demonstrated notable protective effects against specific plant pathogens. researchgate.net

Table 3: Efficacy of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as a Plant Activator

| Plant Pathogen | Host Plant | Protective Efficacy |

|---|---|---|

| Phytophthora infestans (late blight) | Tomato | 21.38% |

This table shows the protective effects of the carboxylic acid precursor of this compound.

While the bioactivity of the carboxylic acid has been established, the specific activity of the corresponding carboxamide (this compound) as a plant activator has not been explicitly detailed in the reviewed literature. However, the positive results for the precursor suggest that the 1-phenyl-5-oxopyrrolidine core is a valuable pharmacophore for inducing plant resistance.

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies for Enhanced Diversification

The future synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide analogs will likely move beyond traditional methods to embrace more sophisticated and efficient strategies that allow for extensive diversification of the core structure. The goal is to create large, structurally diverse libraries of compounds for high-throughput screening.

One of the most promising future directions is the expanded use of palladium-catalyzed C-H activation . This technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in the pyrrolidinone core. Future research could focus on developing novel directing groups, including those that are transient or removable, to selectively introduce a wide array of substituents at various positions on the pyrrolidine (B122466) ring and the phenyl group. nih.govfrontiersin.org This would enable the systematic exploration of the chemical space around the this compound scaffold, leading to a deeper understanding of structure-activity relationships (SAR).

Another key area for advancement is the application of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering significant advantages in terms of atom economy and step economy. nih.govdtu.dk Future methodologies could focus on designing novel MCRs that directly assemble the 5-oxopyrrolidine ring with inherent diversity at multiple positions, including the N-phenyl ring, and the carboxamide side chain. nih.gov This approach would facilitate the rapid generation of compound libraries with high structural complexity. dtu.dknih.gov

Furthermore, the development of flow chemistry techniques for the synthesis of these compounds could offer improved control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The combination of flow chemistry with MCRs or C-H activation could create powerful platforms for the automated and rapid synthesis of novel this compound derivatives.

Integration of Advanced Computational Approaches for Predictive Design and Optimization

To accelerate the discovery of potent and selective drug candidates based on the this compound scaffold, the integration of advanced computational methods is crucial. These in silico techniques can guide the design and optimization of new derivatives with improved pharmacological profiles.

Future research will likely rely heavily on structure-based drug design (SBDD) , utilizing high-resolution crystal structures of target proteins complexed with lead compounds. For instance, initial docking studies of pyrrolidine carboxamides into the active site of enzymes like InhA from Mycobacterium tuberculosis have already provided insights into key binding interactions. Future efforts will involve more sophisticated docking protocols and scoring functions to more accurately predict binding affinities and modes for a wider range of targets.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool. By correlating the biological activity of a series of compounds with their physicochemical properties, 3D-QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized analogs. nih.govmdpi.com The future of QSAR in this area will involve the use of larger and more diverse datasets, coupled with machine learning algorithms, to build more robust and predictive models. nih.gov

Molecular dynamics (MD) simulations offer a powerful way to study the dynamic behavior of the ligand-receptor complex over time. dtu.dkfrontiersin.org Future research will employ MD simulations to assess the stability of binding poses predicted by docking, to understand the role of solvent molecules in the binding site, and to predict the impact of mutations on drug binding. frontiersin.org This can provide a more realistic picture of the binding event and guide the design of compounds with improved residence times at their targets.

The use of pharmacophore modeling and virtual screening of large compound libraries will also be instrumental in identifying novel derivatives with desired biological activities. nih.gov By combining these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research on this compound and its analogs has focused on antibacterial and anticancer activities, the versatile nature of the pyrrolidinone scaffold suggests a much broader therapeutic potential. nih.gov Future research should aim to explore novel biological targets and expand the therapeutic applications of this compound class.

A significant future direction is the investigation of these compounds as antiviral agents . The emergence of drug-resistant viral strains necessitates the development of new antiviral drugs with novel mechanisms of action. Pyrrolidine carboxamide derivatives have already shown promise as potent hNK(1) antagonists with potential antiviral activity. frontiersin.org Future studies could screen libraries of this compound derivatives against a panel of viral targets, such as proteases and polymerases, from viruses like SARS-CoV-2, hepatitis B, and influenza. nih.govfrontiersin.org

Another promising therapeutic area is inflammatory disorders . Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory agents with improved safety profiles. Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have demonstrated anti-inflammatory properties, suggesting that the related this compound scaffold could also yield potent anti-inflammatory compounds. mdpi.comresearchgate.net Future research could focus on evaluating these compounds for their ability to inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com

The potential of these compounds in neurodegenerative diseases also warrants exploration. Oxidative stress and neuroinflammation are implicated in the pathology of diseases like Alzheimer's and Parkinson's. nih.gov The pyrrolidine scaffold is present in several central nervous system (CNS) active drugs, and its derivatives could be designed to cross the blood-brain barrier and modulate targets relevant to neurodegeneration. frontiersin.org Future studies could investigate the neuroprotective effects of these compounds in cellular and animal models of neurodegenerative diseases.

Finally, the initial findings on the antibacterial activity of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs against strains like Staphylococcus aureus and Bacillus subtilis should be expanded. researchgate.net A key future direction would be to test these compounds against a broader spectrum of multidrug-resistant bacteria and to elucidate their mechanism of action. nih.govresearchgate.net

Development of Targeted Delivery Strategies

To enhance the therapeutic efficacy and reduce potential side effects of this compound derivatives, the development of targeted delivery strategies is a critical future research avenue. These strategies aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and minimizing systemic exposure.

One promising approach is the development of prodrugs . A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the target site. dtu.dknih.gov For this compound, the carboxylic acid or the amide functionality could be modified to create prodrugs that are activated by specific enzymes or the unique microenvironment of a tumor or inflamed tissue. frontiersin.org This could improve the pharmacokinetic properties of the parent drug, such as its solubility and metabolic stability.

The encapsulation of these compounds in nanoparticle-based delivery systems is another important future direction. nih.govnih.gov Nanoparticles, such as liposomes and polymeric nanoparticles, can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the target site through passive or active targeting. nih.govnih.gov For instance, liposomal formulations of drugs with pyrrolidone structures have been developed to improve their delivery. researchgate.net Future research could focus on developing tailored nanoparticle formulations for specific this compound derivatives to enhance their delivery to tumors, infected cells, or inflamed tissues. nih.gov

Active targeting strategies involve the conjugation of the drug or its carrier to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on the surface of target cells. nih.gov This approach could be particularly valuable for delivering potent cytotoxic derivatives of this compound to cancer cells while sparing healthy tissues.

Q & A

Q. What are the common synthetic routes for 5-Oxo-1-phenylpyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., itaconic acid derivatives) under controlled temperature and solvent conditions. Optimization leverages Design of Experiments (DoE) to minimize trial-and-error approaches. For example, reaction parameters (e.g., catalyst loading, solvent polarity) are systematically varied, and outcomes are analyzed statistically to identify optimal yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Purity is assessed via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

The pyrrolidone ring’s carbonyl group and the carboxamide moiety are key reactive sites. The carbonyl undergoes nucleophilic additions (e.g., Grignard reactions), while the carboxamide participates in condensation or cross-coupling reactions. Steric hindrance from the phenyl group may require tailored catalysts for regioselective functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

Systematic modifications (e.g., substituting the phenyl group with heteroaromatic rings or altering the pyrrolidine scaffold) are evaluated against biological targets (e.g., BACE-1 inhibitors or antimicrobial assays). Parallel solution-phase synthesis enables rapid generation of derivatives for activity screening, as demonstrated in libraries of pyrimidine-carboxamide analogs .

Q. What strategies resolve discrepancies in reported biological activities of pyrrolidine derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity) or structural impurities. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking studies (e.g., molecular dynamics simulations) can clarify mechanistic inconsistencies .

Q. How is C(sp³)–H activation applied to functionalize this compound?